molecular formula C7H6ClN3O B6253796 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1547032-37-0

2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No. B6253796
CAS RN: 1547032-37-0
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are a class of compounds that have shown significant biological activities and are potential candidates for pharmaceutical industries .


Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives, including “2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one”, has been reported in the literature . For instance, one method involves the use of 5-bromo-2,6-dichloropyrimidine as a starting reactant .


Molecular Structure Analysis

The molecular structure of “2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” can be analyzed based on its molecular formula, which is C7H6ClN3O . The compound has an average mass of 183.595 Da and a monoisotopic mass of 183.019943 Da .

Mechanism of Action

While the specific mechanism of action for “2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” is not mentioned in the sources, pyrrolopyrimidine derivatives have been studied for their antiproliferative activity against various cancer cell lines . They have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Future Directions

Pyrrolopyrimidine derivatives, including “2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one”, have shown significant potential in the development of future antidiabetic drugs . Their antiproliferative activity against various cancer cell lines also suggests potential applications in cancer treatment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves the reaction of 2-amino-4-chloro-6-methylpyridine with ethyl acetoacetate followed by cyclization and chlorination.", "Starting Materials": [ "2-amino-4-chloro-6-methylpyridine", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-chloro-6-methylpyridine in ethyl acetoacetate and add a catalytic amount of sodium ethoxide. Heat the mixture under reflux for several hours to obtain the corresponding pyridine derivative.", "Step 2: Add phosphorus oxychloride dropwise to the reaction mixture and continue heating under reflux for several hours to obtain the corresponding pyridine derivative.", "Step 3: Cool the reaction mixture and add a solution of sodium hydroxide. Stir the mixture for several hours to obtain the corresponding pyridine derivative.", "Step 4: Acidify the reaction mixture with acetic acid and extract the product with chloroform.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in chloroform and add a solution of phosphorus oxychloride. Heat the mixture under reflux for several hours to obtain the corresponding pyrrolo[2,3-d]pyrimidine derivative.", "Step 7: Cool the reaction mixture and add a solution of sodium hydroxide. Stir the mixture for several hours to obtain the corresponding pyrrolo[2,3-d]pyrimidine derivative.", "Step 8: Chlorinate the pyrrolo[2,3-d]pyrimidine derivative with thionyl chloride to obtain 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one." ] }

CAS RN

1547032-37-0

Product Name

2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Molecular Formula

C7H6ClN3O

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.